molecular formula C10H13NO3 B13808262 Methyl 3,4-dimethoxybenzenecarboximidate

Methyl 3,4-dimethoxybenzenecarboximidate

Cat. No.: B13808262
M. Wt: 195.21 g/mol
InChI Key: AEBLZIABAZACRI-UHFFFAOYSA-N
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Description

Methyl 3,4-dimethoxybenzenecarboximidate is an organic compound with the molecular formula C10H13NO3. It is a derivative of benzenecarboximidate, featuring methoxy groups at the 3 and 4 positions on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dimethoxybenzenecarboximidate typically involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the carboximidate via nucleophilic addition of methanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dimethoxybenzenecarboximidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the imidate group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 3,4-dimethoxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3,4-dimethoxybenzenecarboximidate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3,4-dimethoxybenzenecarboximidate exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the presence of methoxy groups, which can donate electrons to neutralize free radicals. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-dihydroxybenzenecarboximidate
  • Methyl 3,4-diethoxybenzenecarboximidate
  • Methyl 3,4-dimethoxybenzoate

Uniqueness

Methyl 3,4-dimethoxybenzenecarboximidate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 3,4-dimethoxybenzenecarboximidate

InChI

InChI=1S/C10H13NO3/c1-12-8-5-4-7(10(11)14-3)6-9(8)13-2/h4-6,11H,1-3H3

InChI Key

AEBLZIABAZACRI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=N)OC)OC

Origin of Product

United States

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